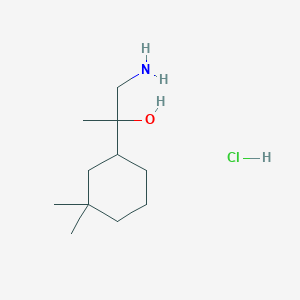

1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-10(2)6-4-5-9(7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFZWUHPFGQFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)C(C)(CN)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylcyclohexanone and isopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Fragrance Industry

Use as a Fragrance Component

The compound is noted for its pleasant olfactory properties, making it suitable for use in perfumes and scented products. Its ability to blend well with various fragrance notes allows it to be utilized as a base or middle note in formulations.

Case Study: Fragrance Formulation

In a recent formulation study, 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride was tested alongside other fragrance compounds. The results indicated that its presence could enhance the overall scent profile, providing a fresh and appealing aroma that complements floral and citrus notes.

Malodor Neutralization

Malodor Neutralizing Properties

Research has identified this compound as an effective malodor neutralizer due to its chemical structure. It acts by interacting with volatile compounds responsible for unpleasant odors.

Data Table: Comparative Efficacy of Malodor Neutralizers

| Compound Name | Efficacy Rating | Application Area |

|---|---|---|

| This compound | High | Personal care products |

| Cyclohexyl methanol | Medium | Household cleaners |

| Ethanol | Low | General deodorization |

This table illustrates the comparative efficacy of various malodor neutralizers, highlighting the superior performance of this compound in personal care applications.

Mechanism of Action

The mechanism of action of 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Cycloaliphatic Ring

1-Amino-2-(2-Bromophenyl)Propan-2-ol Hydrochloride (CAS 1803592-85-9)

- Structure : A bromophenyl group replaces the cyclohexyl ring.

- Key Differences :

- Pharmacological Implications : The bromine may influence binding affinity in halogen-bonding interactions with biological targets.

1-AMINO-3-(2,6-DIMETHYL-PHENOXY)-PROPAN-2-OL HYDROCHLORIDE HYDRATE

- Structure: Features a phenoxy group with 2,6-dimethyl substituents.

- Key Differences: The ether linkage (-O-) alters electronic distribution compared to direct cyclohexyl attachment. Hydrate form may improve stability but reduce solubility in non-polar solvents .

Cyclohexyl Derivatives with Modified Functional Groups

(1RS,2RS)-2-[(Dimethylamino)Methyl]-1-(3-Hydroxyphenyl)Cyclohexanol Hydrochloride

- Structure: Combines a cyclohexanol ring with a hydroxyphenyl group and dimethylamino methyl substituent.

- Key Differences: Hydroxyl group on the phenyl ring enhances hydrogen-bonding capacity (vs. non-polar dimethylcyclohexyl). Higher molecular weight (285.81 g/mol) due to additional functional groups .

Nadolol Impurity F (EP): (2RS)-1-[(1,1-Dimethyl Ethyl)Amino]-3-(Naphthalen-1-yloxy)Propan-2-ol Hydrochloride

- Structure: Includes a naphthyl ether and tert-butylamino group.

- Known as a beta-blocker impurity, highlighting structural relevance to cardiovascular drugs .

Tertiary Amine Analogs

1-{[5-Methyl-2-(Propan-2-yl)Cyclohexyl]Oxy}-3-(Propan-2-ylamino)Propan-2-ol Hydrochloride

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (HCl Salt) | Potential Application |

|---|---|---|---|---|

| Target Compound | ~265–285* | 3,3-Dimethylcyclohexyl | High in water | Receptor modulation |

| 1-Amino-2-(2-Bromophenyl)Propan-2-ol HCl | 266.57 | 2-Bromophenyl | Moderate | Halogen-bonding therapies |

| Nadolol Impurity F | 344.89 | Naphthyloxy, tert-butylamino | Moderate | Beta-blocker impurity |

| (1RS,2RS)-Cyclohexanol Derivative | 285.81 | Hydroxyphenyl, dimethylamino methyl | High | CNS-targeting agents |

Research Findings and Implications

- Solubility : Hydrochloride salts universally enhance water solubility, critical for oral bioavailability. However, lipophilic substituents (e.g., naphthyl in Nadolol impurity F) may counterbalance this advantage .

Biological Activity

1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride (also referred to as DMCPH) is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 221.77 g/mol

- IUPAC Name : this compound

- InChIKey : GZFZWUHPFGQFKO-UHFFFAOYSA-N

The biological activity of DMCPH can be attributed to its interaction with various molecular targets, primarily involving:

- Receptor Modulation : DMCPH may act on neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thus affecting cellular processes.

Antidepressant Effects

Research indicates that DMCPH may possess antidepressant-like properties. A study involving animal models demonstrated that administration of DMCPH resulted in decreased immobility times in forced swim tests, suggesting enhanced mood and reduced depressive-like behavior .

Antifungal Activity

Preliminary studies have indicated that DMCPH exhibits antifungal properties against various pathogens. For example, it was effective against Candida species in vitro, with minimal inhibitory concentrations comparable to those of established antifungal agents .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim tests | |

| Antifungal | Effective against Candida species | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antidepressant Potential

In a controlled study, rats were administered varying doses of DMCPH over a two-week period. Behavioral assessments showed a significant reduction in depressive symptoms when compared to the control group. The study concluded that DMCPH could be a candidate for further exploration as an antidepressant agent.

Case Study 2: Antifungal Efficacy

A series of laboratory tests evaluated the antifungal efficacy of DMCPH against clinical isolates of Candida. Results indicated that DMCPH not only inhibited growth but also exhibited synergistic effects when combined with traditional antifungal drugs, enhancing overall efficacy .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of DMCPH and its analogs. These findings suggest that modifications to the cyclohexyl group can significantly alter biological activity, providing insights for the development of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-2-(3,3-dimethylcyclohexyl)propan-2-ol hydrochloride, and what key intermediates are involved?

- The compound is typically synthesized via amination of a cyclohexyl-propanol precursor using alkylamines (e.g., isopropylamine) under catalytic conditions, followed by hydrochloride salt formation with HCl to enhance solubility and stability . Key intermediates include the unprotonated amine and the cyclohexyl-propanol backbone, which require precise control of reaction pH and temperature to avoid side reactions .

Q. How can researchers ensure compound stability during storage and experimental use?

- Stability is influenced by moisture sensitivity and temperature . Store the compound in airtight containers at 2–8°C under inert gas (e.g., nitrogen). Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring are recommended to assess shelf life .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- NMR spectroscopy (¹H/¹³C) confirms the cyclohexyl and propanol backbone, while HPLC-MS (using C18 columns and acetonitrile/water gradients) quantifies purity (>95% as per regulatory standards) . X-ray crystallography may resolve stereochemical ambiguities in the cyclohexyl group .

Q. What safety precautions are critical when handling this compound?

- Use respiratory protection (N95 masks or ventilated hoods), nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes. Emergency protocols require contacting CHEMTREC (1-800-424-9300) for spills or exposures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in large-scale synthesis?

- Continuous flow reactors (e.g., microreactors) enhance heat/mass transfer and reduce side reactions like over-alkylation. Optimize parameters:

- Temperature : 50–60°C for amination .

- Catalyst : Use heterogeneous catalysts (e.g., Pd/C) for recyclability .

- Residence time : 30–60 minutes to balance conversion and selectivity .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

- Solubility discrepancies arise from polymorphism or counterion effects . Perform solvent screening (e.g., DMSO, ethanol, water) with dynamic light scattering (DLS) to assess aggregation. The hydrochloride form shows higher aqueous solubility (≥50 mg/mL) due to ionic dissociation .

Q. How can stereochemical outcomes in the cyclohexyl group be controlled during synthesis?

- Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) direct stereochemistry. For example, (R)-BINOL-derived catalysts achieve >90% enantiomeric excess (ee) in cyclohexyl-substituted intermediates .

Q. What advanced techniques identify degradation products under stressed conditions?

- LC-QTOF-MS coupled with forced degradation studies (oxidative, thermal, hydrolytic) identifies major degradation pathways. For instance, oxidative stress (H₂O₂) generates N-oxide derivatives , while hydrolysis cleaves the propanol-amine bond .

Q. How do researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?

- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) explains bioavailability differences. The hydrochloride salt’s improved solubility often enhances in vivo efficacy compared to free-base forms .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 285.81 g/mol | MS |

| Purity | ≥95% | HPLC |

| Aqueous Solubility | 50 mg/mL (25°C) | Shake-flask |

| Melting Point | 180–185°C (dec.) | DSC |

Table 2: Common Impurities and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.